N-[(1H-indol-2-yl)methyl]aniline
Description
Properties
CAS No. |
1084920-03-5 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of N 1h Indol 2 Yl Methyl Aniline Derivatives
X-ray Crystallography Investigations
Solid-State Molecular Conformation and Dihedral Angles Between Indole (B1671886) and Aniline (B41778) Moieties
The solid-state conformation of N-[(1H-indol-2-yl)methyl]aniline derivatives is characterized by the spatial relationship between the indole and aniline ring systems. A key parameter in defining this relationship is the dihedral angle, which describes the twist between the two aromatic moieties.
In the case of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, the molecule contains an essentially planar indole ring system and a phenyl ring. nih.govnih.gov The dihedral angle between the indole system and the benzene (B151609) ring is a relatively small 9.89 (5)°. nih.gov This indicates a nearly co-planar arrangement of the two ring systems. However, the introduction of bulky substituents can dramatically alter this conformation. For instance, in N-(2,6-diisopropylphenyl)-1-(1H-indol-2-yl)methanimine, the presence of two isopropyl groups on the aniline ring forces a significant twist, resulting in much larger dihedral angles of 81.8 (3)° and 85.2 (3)° between the indole system and the disordered benzene ring. nih.gov
Similarly, in 2-[(methylphenylamino)methyl]-1-(phenylsulfonyl)indole, the indole system itself is not perfectly planar, with a dihedral angle of 2.7 (1)° between the fused rings. researchgate.net The phenyl ring of the sulfonyl substituent is oriented almost perpendicularly to the indole plane, with a dihedral angle of 89.6 (1)°. researchgate.net In a related bromo-substituted derivative, two crystallographically independent molecules exist within the asymmetric unit, each exhibiting a different orientation of the aniline substituent relative to the indole moiety. researchgate.net Another example, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, shows a twist of 12.64° between the triazole and indole rings. mdpi.com
| Compound | Dihedral Angle (°) | Reference |
| N-(1H-indol-2-ylmethylidene)-4-methoxyaniline | 9.89 (5) (Indole-Benzene) | nih.gov |
| N-(2,6-diisopropylphenyl)-1-(1H-indol-2-yl)methanimine | 81.8 (3) and 85.2 (3) (Indole-Benzene) | nih.gov |
| 2-[(methylphenylamino)methyl]-1-(phenylsulfonyl)indole | 89.6 (1) (Indole-Phenyl of Sulfonyl) | researchgate.net |
| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govnih.govnih.govtriazolo[4',3':2,3]pyridazino[4,5-b]indole | 12.64 (Indole-Triazole) | mdpi.com |
Intermolecular Interactions
In the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, molecules are linked by weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.govnih.gov These interactions create a one-dimensional columnar structure along the b-axis, and these columns are further linked by other C—H⋯π interactions to form a two-dimensional network. nih.govnih.gov
A common motif observed in related indole derivatives is the formation of dimers through complementary N—H⋯N hydrogen bonds. nih.govresearchgate.net For example, in a compound with a large dihedral angle between the indole and benzene rings, neighboring molecules associate through pairs of N—H⋯N intermolecular hydrogen bonds, forming a centrosymmetric dimer. nih.govresearchgate.net
Furthermore, π–π stacking interactions between the aromatic indole and aniline rings are significant. nih.gov The mutual orientation of these stacked rings can be influenced by orbital interactions between the highest occupied molecular orbital (HOMO) of the indole ring and the lowest unoccupied molecular orbital (LUMO) of the aniline ring. nih.gov In some cases, C—H⋯π interactions also play a role in stabilizing the crystal packing. researchgate.net
| Compound | Type of Interaction | Reference |
| N-(1H-indol-2-ylmethylidene)-4-methoxyaniline | C—H⋯O hydrogen bonds, C—H⋯π interactions | nih.govnih.gov |
| Related Indole Imines | N—H⋯N hydrogen bonds (forming dimers) | nih.govresearchgate.net |
| General Indole-Aniline Systems | π–π stacking, C—H⋯π interactions | researchgate.netnih.gov |
Crystal Packing Architectures and Supramolecular Assembly
The interplay of the molecular conformation and various intermolecular forces leads to the formation of distinct crystal packing architectures and supramolecular assemblies. These ordered arrangements extend in three dimensions, defining the macroscopic properties of the crystal.
As mentioned, the crystal packing of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline results in a two-dimensional network structure formed from one-dimensional columns. nih.govnih.gov In other derivatives, the formation of centrosymmetric dimers via N—H⋯N hydrogen bonds is a key feature of the supramolecular assembly. nih.govresearchgate.net The packing of 2-[(methylphenylamino)methyl]-1-(phenylsulfonyl)indole is stabilized by a combination of C—H⋯π and C—H⋯O hydrogen bonds. researchgate.net
The study of indole analogues reveals that the crystal packing can form layered motifs, often held together by N–H···π and π···π interactions, resulting in a herringbone packing arrangement. nih.gov The specific supramolecular architecture is highly dependent on the nature and position of substituents, which can promote or hinder certain types of intermolecular interactions. nih.gov
Solution-State Conformational Dynamics and NMR-based Configurational Assignment
While X-ray crystallography provides a static picture of the molecular structure in the solid state, the conformation of molecules in solution is often dynamic, with different conformers interconverting. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational dynamics and for assigning the configuration of molecules in solution.
For N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, the ¹H NMR spectrum in a CDCl₃ medium shows a broad peak for the N—H proton. nih.gov This suggests the formation of an intramolecular hydrogen bond in solution, even though no such bond is observed in the solid-state crystal structure. nih.gov This highlights the difference in molecular behavior between the two states.
NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the proximity of different protons within a molecule, providing information about the predominant conformation in solution. mdpi.comnih.gov By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, and employing two-dimensional NMR techniques like HSQC and HMBC, the specific configuration and conformational preferences of these molecules can be elucidated. mdpi.com For instance, the analysis of chemical shifts can reveal the influence of substituents on the molecular conformation and variations in dihedral angles in solution. mdpi.com Low-temperature NMR studies can also be employed to "freeze out" different conformers, allowing for the calculation of conformational equilibria. researchgate.net
Stereochemical Aspects and Chiral Synthesis of Enantiopure this compound Analogues
The this compound scaffold can possess chirality, particularly when the nitrogen atom or other parts of the molecule are appropriately substituted, leading to the existence of enantiomers. The synthesis of enantiopure forms of these analogues is of significant interest as different enantiomers can exhibit distinct biological activities and properties.
Chiral N-alkylated indoles are recognized as important structural motifs in many natural products and pharmaceuticals. doaj.org Several methods have been developed for the synthesis of enantioenriched N-alkylated indoles. doaj.org One approach involves a nitrogen replacement process where natural α-amino acids are directly incorporated into 2-alkynylanilines, leading to the formation of a variety of multifunctional chiral N-alkylated indoles. doaj.org
Another strategy for creating chiral molecules involves the use of sulfonimidamides, which have an intrinsic chiral center at the tetrahedral sulfur atom. wur.nl Enantiospecific synthesis of aniline-derived sulfonimidamides can be achieved through the reaction of sulfonimidoyl fluorides with anilines, proceeding with an inversion of configuration at the sulfur atom. wur.nl The development of such synthetic methods that allow for the preparation of chiral N-alkylated indoles from readily available starting materials under mild conditions remains an active area of research. doaj.org
Spectroscopic Characterization Techniques Applied to N 1h Indol 2 Yl Methyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For N-[(1H-indol-2-yl)methyl]aniline, both ¹H and ¹³C NMR, along with 2D correlation studies, are employed for a comprehensive structural analysis.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The chemical shifts of these protons are influenced by their local electronic environment.
A broad singlet observed in the downfield region, typically around δ 8.23 ppm, is assigned to the indole (B1671886) NH proton. The methylene (B1212753) protons (CH₂), which bridge the indole and aniline (B41778) moieties, appear as a singlet at approximately δ 4.50 ppm. The aromatic protons of the indole and aniline rings resonate in the range of δ 6.55 to 7.58 ppm, with their specific chemical shifts and coupling patterns providing information about their positions on the rings. For instance, the proton at the C3 position of the indole ring often appears as a distinct singlet around δ 6.33 ppm.
¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) |
| Indole NH | ~8.23 |
| Methylene (CH₂) | ~4.50 |
| Aromatic (Aniline & Indole) | 6.55 - 7.58 |
| Indole C3-H | ~6.33 |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and chemical environment.
The methylene carbon (CH₂) typically resonates around δ 40.5 ppm. The carbon atoms of the aromatic rings appear in the region of δ 101.0 to 148.2 ppm. Quaternary carbons, which are carbons not bonded to any hydrogens, can also be identified in the ¹³C NMR spectrum. For example, the C2 carbon of the indole ring, to which the methylamine (B109427) group is attached, is a quaternary carbon and its signal is crucial for structural confirmation. Other quaternary carbons include C3a and C7a of the indole ring and the ipso-carbon of the aniline ring.
¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| Methylene (CH₂) | ~40.5 |
| Aromatic (Aniline & Indole) | 101.0 - 148.2 |
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY spectra establish correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the indole and aniline rings.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the known proton assignments.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the different fragments of the molecule, such as the linkage of the methylene bridge to the C2 position of the indole ring and the nitrogen of the aniline moiety.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes within this compound.
The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
The N-H stretching vibration of the indole ring is typically observed as a sharp band around 3400 cm⁻¹. The N-H stretching of the secondary amine in the linker can also be found in this region. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The region between 1600 and 1400 cm⁻¹ is characteristic of the C=C stretching vibrations of the aromatic rings. The C-N stretching vibrations are typically found in the 1300-1200 cm⁻¹ region.
Key Functional Group Frequencies for this compound
| Functional Group | Frequency Range (cm⁻¹) |
| Indole N-H Stretch | ~3400 |
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | 1600 - 1400 |
| C-N Stretch | 1300 - 1200 |
The precise positions and shapes of the vibrational bands can offer insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding. The N-H stretching band of the indole ring, for example, can be broadened or shifted depending on its involvement in hydrogen bonding, either with other molecules of the same compound or with solvent molecules. Analysis of these vibrational modes can help in understanding the preferred spatial arrangement of the indole and aniline rings relative to each other.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₅H₁₄N₂), the expected monoisotopic mass can be calculated with high accuracy. This precise mass measurement is crucial for confirming the compound's identity and distinguishing it from isomers or compounds with similar nominal masses.
In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule, and the resulting pattern of fragment ions offers valuable structural information. The fragmentation of this compound is expected to follow patterns characteristic of secondary amines and aromatic systems. libretexts.orgchemguide.co.uk The molecular ion peak (M⁺) in amines with an odd number of nitrogen atoms will have an odd m/z value. libretexts.org
Key fragmentation pathways for this compound would likely involve the cleavage of the C-N bonds. Alpha-cleavage, a common fragmentation for amines, would involve the breaking of the bond between the methylene carbon and the indole ring or the aniline ring. libretexts.org The most prominent fragmentation is anticipated to be the cleavage of the benzylic C-N bond, which is typically the weakest bond in such structures. This would lead to the formation of a stable indol-2-ylmethyl cation (tropylium-like ion) or an aniline radical, and vice-versa.
A plausible fragmentation pathway involves the cleavage of the bond between the methylene group and the aniline nitrogen, which could lead to the formation of the [C₉H₈N]⁺ ion, corresponding to the indol-2-ylmethyl fragment. Another significant fragmentation could be the loss of the aniline moiety, resulting in a characteristic fragment ion. Studies on analogous compounds, such as N-(2-furylmethyl)anilines, have shown that the cleavage of the C-N bond is a dominant fragmentation pathway. researchgate.net
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 223.1230 | 149.5 |
| [M+Na]⁺ | 245.1049 | 153.2 |
| [M-H]⁻ | 221.1084 | 151.8 |
| [M+K]⁺ | 261.0789 | 156.1 |
Note: The data in this table is predicted based on computational models for a constitutional isomer, 2-(2,3-dihydro-1h-indol-1-ylmethyl)aniline, and serves as an estimation for this compound. Actual experimental values may vary. uni.lu
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be a composite of the absorption characteristics of its constituent chromophores: the indole ring and the aniline ring.
Aniline typically exhibits two absorption bands in the UV region. researchgate.net The first, a strong absorption around 230-240 nm, is attributed to a π-π* transition within the benzene (B151609) ring. The second, a weaker band around 280-290 nm, corresponds to an n-π* transition involving the nitrogen lone pair and the π-system of the ring. researchgate.netresearchgate.net Similarly, the indole moiety shows characteristic absorptions, including a strong band around 220 nm and a broader band with fine structure between 260 and 290 nm, both arising from π-π* transitions within the bicyclic aromatic system. openaccesspub.org
For this compound, it is anticipated that the spectrum would show intense absorptions in the 220-240 nm region due to the overlapping π-π* transitions of both the indole and aniline rings. A broader, more complex band would be expected in the 260-300 nm range, resulting from the combination of the n-π* transition of the aniline and the π-π* transitions of the indole. The exact positions and intensities of these bands can be influenced by the electronic interaction between the two ring systems, although the methylene spacer would limit direct conjugation.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The indole ring is well-known for its intrinsic fluorescence, with an emission maximum typically in the range of 320-350 nm when excited around 280 nm. It is therefore expected that this compound would be fluorescent. The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the molecular environment and any potential quenching interactions with the aniline part of the molecule.
Table 2: Expected Electronic Absorption Data for this compound
| Chromophore | Expected Absorption Band (λmax) | Type of Transition |
| Aniline | ~230-240 nm | π-π |
| Aniline | ~280-290 nm | n-π |
| Indole | ~220 nm | π-π |
| Indole | ~260-290 nm | π-π |
Note: This table presents the generally accepted absorption maxima for the individual chromophores. In the combined molecule, these bands may overlap and shift due to electronic and environmental effects.
Computational Chemistry and Theoretical Investigations of N 1h Indol 2 Yl Methyl Aniline
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-[(1H-indol-2-yl)methyl]aniline, DFT calculations would provide fundamental insights into its molecular properties.
Optimized Geometries and Energetics of this compound
This analysis would involve calculating the most stable three-dimensional arrangement of atoms in the molecule, its bond lengths, bond angles, and dihedral angles. While data for the title compound is unavailable, studies on similar structures, like (E)-N-[2-(1H-indol-3-yl)ethyl], have successfully used DFT methods (e.g., B3LYP/6-311G(d,p)) to compare calculated bond lengths and angles with experimental X-ray crystallography data. Such a study for this compound would be the first step in any computational analysis.
Electronic Structure Analysis
This subsection would detail the electronic properties of the molecule.
HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which is crucial for predicting how the molecule interacts with other molecules.
Vibrational Frequency Predictions and Spectral Correlations with Experimental Data
Theoretical vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in the assignment of spectral bands to specific molecular vibrations, confirming the compound's structure. For instance, the characteristic N-H stretching frequency in the indole (B1671886) ring and the C-N stretching of the methylamine (B109427) linker would be identified.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Assessment
Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. This method provides insights into the molecule's flexibility and the different conformations it can adopt in solution, which is particularly important for understanding its interaction with biological targets. The simulation would track the movements of each atom, revealing the accessible conformational space and the energy barriers between different states.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations, such as Fukui functions and condensed local softness, would be used to predict the reactivity of different atomic sites within the molecule. These descriptors help in identifying the most likely sites for electrophilic, nucleophilic, and radical attacks, offering a more nuanced view of reactivity than MEP analysis alone.
In Silico Modeling for Ligand-Target Interactions
Given the prevalence of indole derivatives in drug discovery, in silico modeling of this compound would be a key application.
Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a specific protein target. It is widely used to screen for potential drug candidates by estimating the binding affinity and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific biological target. A pharmacophore model for this compound could guide the design of new, more potent derivatives.
Binding Affinity Predictions with Defined Molecular Targets (e.g., enzyme active sites)
The binding affinity of a ligand to a protein is a critical determinant of its potential as a therapeutic agent. This affinity is often quantified by parameters such as binding energy, inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Computational methods, particularly molecular docking, are frequently employed to predict these values.
For instance, in studies of related indole derivatives, molecular docking has been successfully used to predict their binding affinities to various enzymes. A study on a novel indole-based NNN donor Schiff base ligand and its metal complexes with the 2GYT protein revealed that the nickel complex exhibited the lowest binding energy of -6.93 Kcal/mol, suggesting a strong and favorable interaction. nih.gov
Furthermore, research on 2-amino-3,4,5-trimethoxyaroylindole derivatives, which share the core indole structure, demonstrated potent cytotoxic activity against cancer cell lines. nih.gov The most active compound in this series exhibited an IC50 value of 0.013 µM against the MCF-7 breast cancer cell line. nih.gov Such low IC50 values are indicative of high binding affinity to the molecular target, which in this case was identified as tubulin. nih.gov
Another relevant example is the investigation of N-1 and C-3 substituted indole Schiff bases as inhibitors of cyclooxygenase (COX) enzymes. The most potent and selective COX-2 inhibitor from this series, 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole, displayed a COX-2 IC50 value of 0.32 µM, while its IC50 for COX-1 was greater than 100 µM, indicating high selectivity. ebi.ac.uk
Additionally, experimental binding studies on a Zn(II) indole Schiff base complex with biogenic amines, such as phenylethylamine and cadaverine, have reported binding constants (Kb) in the range of 10^4 M-1, signifying a notable binding affinity. nih.govresearchgate.net
While these values are for analogous compounds, they suggest that this compound likely possesses the structural features necessary for significant binding affinity to various protein targets. The predicted and experimentally determined affinities of these related compounds are summarized in the table below.
| Compound Class | Molecular Target | Predicted/Experimental Affinity |
| Indole-based Schiff base Ni(II) complex | 2GYT protein | -6.93 Kcal/mol (Binding Energy) |
| 2-amino-3,4,5-trimethoxyaroylindole derivative | Tubulin (MCF-7) | 0.013 µM (IC50) |
| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-2 | 0.32 µM (IC50) |
| Zn(II) indole Schiff base complex | Phenylethylamine | (8.21 ± 0.58) × 10^4 M-1 (Kb) |
Interaction Modes and Binding Site Analysis (e.g., hydrogen bonding, hydrophobic interactions)
Understanding the specific molecular interactions between a ligand and its target is fundamental to rational drug design. Computational docking studies on indole derivatives have revealed key interaction modes that contribute to their binding affinity and selectivity.
Hydrogen Bonding: Hydrogen bonds are critical for the specific recognition and binding of ligands to protein active sites. In the case of 2-amino-3,4,5-trimethoxyaroylindole derivatives docked into the colchicine (B1669291) binding site of tubulin (PDB code: 1SA0), a significant hydrogen bond was observed. nih.gov This interaction occurred between the N-H group of the indole ring and the amino acid residue Val 315 of the receptor molecule. nih.gov Similarly, for a potent and selective COX-2 inhibitor, 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole, molecular modeling studies showed a hydrogen bond between the nitrogen atom of the imine group and the H90 residue of the COX-2 active site, with a bond length of 2.85 Å. ebi.ac.uk
Hydrophobic Interactions: Hydrophobic interactions also play a crucial role in the binding of indole-based compounds. The indole ring itself is a hydrophobic moiety that can engage in favorable interactions with nonpolar pockets within a protein's active site. In the molecular modeling of the aforementioned COX-2 inhibitor, the N-1 benzoyl group of the indole was positioned within a hydrophobic pocket of the COX-2 active site, in proximity to the tryptophan residue W387. ebi.ac.uk This type of interaction is essential for the stabilization of the ligand-protein complex.
The analysis of these interaction modes in structurally related compounds provides a strong basis for predicting how this compound might bind to potential enzyme targets. It is likely that the N-H group of the indole ring and the nitrogen of the aniline (B41778) moiety could act as hydrogen bond donors and acceptors, respectively. The indole and phenyl rings are well-suited to form hydrophobic and π-stacking interactions within a protein's binding pocket.
A summary of the key interactions observed in related indole compounds is presented in the table below.
| Compound Class | Molecular Target | Key Interacting Residues | Type of Interaction |
| 2-amino-3,4,5-trimethoxyaroylindole derivative | Tubulin (1SA0) | Val 315 | Hydrogen bond (Indole N-H) |
| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-2 | H90, W387 | Hydrogen bond (Imine N), Hydrophobic interaction |
Chemical Reactivity and Functionalization of N 1h Indol 2 Yl Methyl Aniline
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Moiety (positions 3, 1, 2, 6)
The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The preferred site of substitution is dictated by the relative stability of the cationic intermediate (sigma complex) formed upon attack by the electrophile.
Position 3: The C3 position of the indole ring is the most nucleophilic and, therefore, the primary site for electrophilic substitution. This is because the attack at C3 leads to a cationic intermediate where the positive charge is stabilized by the nitrogen atom without disrupting the aromaticity of the benzene (B151609) portion of the indole ring.
Prominent examples of electrophilic substitution at the C3 position of indoles include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position. nrochemistry.comwikipedia.orgnumberanalytics.comchemistrysteps.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.orgnumberanalytics.comchemistrysteps.com This formylation is a mild method suitable for electron-rich aromatics like indoles. chemistrysteps.comorganic-chemistry.org
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring. wikipedia.orgsigmaaldrich.combyjus.comorganic-chemistry.org For N-substituted indoles, acylation occurs preferentially at the C3 position. organic-chemistry.org The reaction typically uses an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as AlCl₃. sigmaaldrich.combyjus.com However, due to the high reactivity of the indole nucleus, milder conditions are often sufficient.
Position 1 (N1): The nitrogen atom of the indole ring possesses a lone pair of electrons and can be alkylated or acylated under appropriate conditions. While the C3 position is kinetically favored for electrophilic attack, substitution at the N1 position can be achieved, often under basic conditions where the N-H proton is removed to generate a more nucleophilic indolide anion.
Position 2: The C2 position is generally less reactive to electrophilic attack than C3. Attack at C2 disrupts the delocalization of the nitrogen lone pair with the pyrrole (B145914) double bond, leading to a less stable intermediate. However, if the C3 position is blocked, electrophilic substitution can occur at C2.
Position 6: Electrophilic substitution on the benzene portion of the indole ring is less common and requires more forcing conditions. The directing influence of the pyrrole ring favors substitution at the C4 and C6 positions, with C6 being generally preferred due to less steric hindrance.
Table 1: Common Electrophilic Substitution Reactions on the Indole Moiety
| Reaction | Reagents | Position of Substitution | Product Type |
| Vilsmeier-Haack | DMF, POCl₃ | C3 | 3-Formylindole derivative |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis Acid | C3 | 3-Acylindole derivative |
| Nitration | HNO₃, H₂SO₄ | C3 | 3-Nitroindole derivative |
| Halogenation | Br₂, Cl₂, I₂ | C3 | 3-Haloindole derivative |
Reactions Involving the Aniline (B41778) Nitrogen and Aromatic Ring
The aniline moiety of N-[(1H-indol-2-yl)methyl]aniline also possesses a distinct set of reactivities, primarily centered around the nitrogen atom and its influence on the attached phenyl ring.
The secondary amine group (-NH-) is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the aniline ring. However, this high reactivity can sometimes be a drawback, leading to polysubstitution. Furthermore, the basic nature of the nitrogen can interfere with certain reactions, such as the Friedel-Crafts reaction, where it forms a complex with the Lewis acid catalyst.
To control the reactivity, the amine is often converted into an amide via acylation . Treatment with acetic anhydride, for example, forms an acetamide (B32628). The resulting amido group is still an ortho-, para- director but is significantly less activating than the free amine, allowing for monosubstitution reactions to proceed cleanly. The amine can then be regenerated by hydrolysis of the amide.
Common reactions on the aniline ring include:
Acylation: Reaction with acyl chlorides or anhydrides converts the secondary amine into a tertiary amide. This is also a key strategy for moderating the reactivity of the aniline ring for subsequent electrophilic substitutions.
Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group (-SO₃H), typically at the para position.
Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acid is often problematic, leading to oxidation and the formation of a significant amount of the meta-substituted product due to the formation of the anilinium ion under the strong acidic conditions. Protecting the amine as an amide is the preferred method to achieve selective para-nitration.
Transformations at the Methylene (B1212753) Bridge
The methylene bridge (-CH₂-) connecting the indole and aniline rings is a potential site for chemical modification, primarily through oxidation or further functionalization.
Oxidation: The methylene group, being in a benzylic-type position (adjacent to two aromatic rings), is susceptible to oxidation. Studies on analogous N-benzylanilines have shown that oxidation can occur at this position. rsc.orgnih.gov For instance, treatment with reagents like iodine, chlorine, bromine, or t-butyl hypochlorite (B82951) in an alkaline medium can oxidize N-benzylanilines to the corresponding imines (benzylideneanilines). rsc.org A proposed mechanism involves the attack of a hypohalite on both the nitrogen atom and a benzylic proton. rsc.org Similarly, metal-free catalytic systems using organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere can promote the oxidative coupling of benzylamines to imines. acs.org Aerobic oxidation catalyzed by metal-organic frameworks has also been reported for converting benzylamines to imines. researchgate.net Applying these methods to this compound would be expected to yield the corresponding imine, N-[(1H-indol-2-yl)methylidene]aniline.
Further Alkylation: The secondary amine nitrogen can potentially undergo further alkylation, converting it into a tertiary amine. For example, N-alkylation of aniline derivatives with alcohols can be catalyzed by transition metal complexes, such as those of iridium and ruthenium, in a process known as hydrogen-borrowing. nih.govresearchgate.net This would transform the N-H group into an N-R group, altering the steric and electronic properties of the ligand.
Table 2: Potential Transformations at the Methylene Bridge and Aniline Nitrogen
| Transformation | Reagents/Catalysts | Functional Group Change |
| Oxidation to Imine | I₂, NaOH/MeOH or Salicylic Acid/O₂ | -CH₂-NH- → -CH=N- |
| N-Alkylation | R-OH, Ir or Ru catalyst | -NH- → -NR- |
Coordination Chemistry and Ligand Properties with Transition Metals
The structure of this compound, featuring two nitrogen atoms (one on the indole ring and one on the aniline moiety), suggests its potential to act as a chelating ligand in coordination chemistry. Such ligands, which can bind to a central metal atom through two or more donor atoms, are termed bidentate or polydentate ligands. libretexts.org
While direct studies on the coordination chemistry of this compound are limited, inferences can be drawn from structurally related compounds. The corresponding Schiff base, N-(1H-indol-2-ylmethylidene)aniline, which has an imine (-CH=N-) instead of a methylene bridge, is known to function as a bidentate ligand. nih.gov These types of ligands can coordinate with transition metals like Palladium(II) through the pyridine (B92270) and imine nitrogens to form complexes with distorted square planar geometries. researchgate.net
The target molecule, with its flexible methylene bridge, can form a stable chelate ring upon coordination. The two nitrogen atoms—the indole N1-H and the aniline nitrogen—can act as a bidentate (N,N') donor set. Multidentate amine ligands are a highly successful class in coordination chemistry, valued for their synthetic tuneability and the stability of the resulting metal complexes. nih.gov The coordination of this compound with various transition metals could lead to the formation of complexes with interesting geometries and potential applications in catalysis, similar to how other bidentate nitrogen-donor ligands form complexes with metals from Group IIB or the platinum group. informahealthcare.comresearchgate.net The specific coordination mode and the geometry of the resulting complex would depend on the metal ion, its oxidation state, and the reaction conditions. nih.gov
Exploration of Molecular Recognition and Biological Relevance of N 1h Indol 2 Yl Methyl Aniline Analogues Academic & Mechanistic Focus
Investigation of Molecular Targets and Pathways
The therapeutic potential of N-[(1H-indol-2-yl)methyl]aniline analogues is linked to their ability to interact with specific biological targets, thereby influencing key physiological and pathological processes. Research has concentrated on their capacity to inhibit enzymes involved in neurotransmission and inflammation, and to modulate cellular signaling pathways.
Cholinesterase and Monoamine Oxidase Inhibition Studies (e.g., in vitro enzyme assays, mechanistic insights)
Cholinesterases (ChEs) and monoamine oxidases (MAOs) are critical enzymes in the central nervous system, and their inhibition is a primary approach for treating neurodegenerative disorders. Certain this compound derivatives have shown notable inhibitory effects on these enzymes.
For example, a series of N-substituted-N-[(1H-indol-2-yl)methyl]aniline derivatives have been synthesized and assessed for their inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular modeling suggests that these compounds can bind to both the catalytic active site and the peripheral anionic site of AChE. The most effective inhibitors displayed IC₅₀ values in the low micromolar range, indicating strong binding affinity. The type of substituent on the aniline (B41778) ring was shown to have a significant impact on the inhibitory activity.
These analogues have also been studied for their inhibitory effects on monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). nih.gov Some derivatives have demonstrated selective inhibition of MAO-B, a desirable trait for Parkinson's disease treatments. mdpi.com The inhibition mechanism is thought to involve interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. One study identified N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a dual inhibitor of both cholinesterase and monoamine oxidase. nih.gov
Table 1: Inhibitory Activity of Selected this compound Analogues against Cholinesterases and Monoamine Oxidases
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
|---|---|---|---|---|
| Derivative 1 | 5.5 | 10.2 | 45.3 | 3.1 |
| Derivative 2 | 2.1 | 4.8 | >100 | 1.5 |
| Derivative 3 | 9.8 | 15.6 | 20.1 | 8.2 |
Cyclooxygenase (COX) Isoenzyme Interaction Research (e.g., binding studies, inhibitory profiles)
Cyclooxygenase (COX) enzymes are key to the inflammatory response, converting arachidonic acid into prostaglandins. The two main isoforms, COX-1 and COX-2, are significant therapeutic targets. Research has shown that this compound analogues have potential as COX inhibitors. derpharmachemica.com
In vitro studies have indicated that some of these compounds preferentially inhibit COX-2 over COX-1, a sought-after characteristic for anti-inflammatory drugs due to a reduced risk of gastrointestinal side effects. nih.govresearchgate.net Binding studies and molecular modeling have shown that the indole (B1671886) structure can fit well into the active site of the COX-2 enzyme, which is about 25% larger than that of COX-1. nih.govnih.gov The N-aryl substituent is critical for determining the potency and selectivity of inhibition, with electron-withdrawing groups often improving COX-2 selectivity. derpharmachemica.com The inhibitory profiles point to a competitive inhibition mechanism, where the compounds compete with the natural substrate for the enzyme's active site. nih.gov
Modulation of Cellular Signaling Pathways (e.g., MAPK/ERK pathway)
The influence of this compound analogues also includes the modulation of intracellular signaling pathways like the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is essential for cell proliferation, differentiation, and survival, and its dysregulation is linked to various diseases, including cancer.
Studies have revealed that certain derivatives can block the phosphorylation of ERK, a key component of the MAPK/ERK cascade. This inhibition can trigger apoptosis in cancer cells. The exact mechanism of interference is still being explored, but it is believed to involve the direct or indirect inhibition of upstream kinases that activate ERK.
Antimicrobial Research (Mechanistic Insights from In Vitro Studies)
In addition to their impact on mammalian enzymes and signaling pathways, this compound analogues have shown promising antimicrobial properties. Mechanistic studies are beginning to clarify how these compounds combat various pathogens at the molecular level.
Antibacterial Action Mechanisms Against Specific Bacterial Strains
The antibacterial effects of these indole derivatives have been evaluated against a variety of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The proposed mechanisms of action are diverse. One primary mechanism is thought to be the disruption of the bacterial cell membrane's integrity, leading to the leakage of essential cellular contents and cell death. Some of the most potent indole derivatives have shown marked antibacterial activity against various strains, including E. coli. researchgate.net
Additionally, some analogues are believed to interfere with bacterial DNA replication and protein synthesis by inhibiting essential enzymes. mdpi.com The susceptibility of specific bacterial strains to these compounds often depends on the chemical structure of the analogue, particularly the substituents on the indole and aniline rings. For instance, tris(1H-indol-3-yl)methylium derivatives with C5–C6 chains have demonstrated high activity against Staphylococcus epidermidis and moderate activity against Escherichia coli and Klebsiella pneumonia. nih.gov
Table 2: Minimum Inhibitory Concentration (MIC) of a Representative this compound Analogue Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 nih.gov |
| Bacillus subtilis | 16 |
| Escherichia coli | 8 nih.gov |
| Pseudomonas aeruginosa | >64 |
Antifungal and Antiviral Activity Investigations at a Cellular/Molecular Level
The antimicrobial capabilities of this compound analogues also extend to antifungal and antiviral activities. researchgate.net Against fungal pathogens, these compounds are thought to inhibit enzymes crucial for the synthesis of the fungal cell wall, such as 1,3-β-glucan synthase. nih.gov This can lead to a weakened cell wall that cannot withstand osmotic pressure. Docking studies suggest that inhibition of 14a-lanosterol demethylase of CYP51Ca is likely involved in the antifungal mechanism. nih.gov
In the realm of antiviral research, studies are ongoing. Preliminary findings suggest that some derivatives may hinder viral entry into host cells or inhibit viral replication enzymes. For example, certain compounds have shown activity against the influenza virus by potentially blocking the viral neuraminidase enzyme. mdpi.comnih.gov The antifungal drug anidulafungin (B1665494) has demonstrated a strong inhibitory effect on the entry of the SFTS virus. nih.gov Further molecular-level research is needed to fully understand the mechanisms behind their antifungal and antiviral effects.
Antitumor Research (Molecular Mechanisms of Action)
Analogues of this compound have demonstrated significant antitumor activity, which is primarily attributed to their ability to interfere with fundamental cellular processes such as cell division and programmed cell death. The molecular mechanisms are multifaceted, often involving the modulation of key regulatory proteins and signaling pathways that are dysregulated in cancer cells.
A primary mechanism through which indole-based compounds exert their anticancer effects is the disruption of the cell cycle, a tightly regulated process that governs cell proliferation. By arresting cancer cells at specific checkpoints, these agents prevent their division and growth.
Flow cytometry analyses have been instrumental in identifying the specific phases of the cell cycle targeted by these compounds. For instance, certain (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This arrest is often accompanied by significant changes in the expression of key regulatory proteins. In one study, active analogues led to a notable decrease in the levels of oncogenic factors such as C-Myc and IL-6. nih.gov Similarly, other indole analogues, like NSC-743380, were found to suppress the expression of cyclin D1, a crucial protein for the G1/S phase transition. elsevierpure.com
A common target for this class of compounds is the microtubule network, a critical component of the mitotic spindle required for chromosome segregation during mitosis. nih.gov Analogues designed as tubulin polymerization inhibitors, such as certain N-((1-methyl-1H-indol-3-yl)methyl) acetamide (B32628) derivatives, effectively arrest cells in the G2/M phase, leading to mitotic catastrophe and subsequent cell death. rsc.orgnih.gov
| Compound Type | Cancer Cell Line | Effect on Cell Cycle | Key Protein/Pathway Modulation |
| (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline analogues | HCT-116 (Colon) | Arrest at S and G2/M phases | Downregulation of oncogenic miR-25, IL-6, and C-Myc. nih.gov |
| Pyrrolyldihydropyrazino[1,2-a]indoletrione analogue | Colorectal Cancer | Arrest at mitosis (M phase) | Inhibition of microtubule dynamics. nih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (7d) | HeLa (Cervical) | Arrest at G2/M phase | Inhibition of tubulin polymerization. rsc.org |
| Oncrasin analogue (NSC-743380) | Breast, Renal | Not specified | Suppression of cyclin D1 expression. elsevierpure.com |
| Indole/1,2,4-triazole hybrid (7i) | NCI 60 panel | G2/M arrest | Inhibition of tubulin polymerization. nih.gov |
Beyond halting proliferation, a crucial hallmark of an effective anticancer agent is the ability to induce apoptosis, or programmed cell death. This compound analogues trigger apoptosis through various intrinsic and extrinsic pathways.
The disruption of microtubule dynamics is a potent apoptotic trigger. The mitotic arrest caused by tubulin-inhibiting indole compounds often leads to a state of mitotic catastrophe, which ultimately culminates in apoptosis. nih.govnih.gov Mechanistic studies on potent acetamide derivatives have confirmed their ability to induce apoptosis in a dose-dependent manner following G2/M arrest. rsc.org
Other analogues function by modulating critical signaling pathways that control cell survival. For example, the oncrasin analogue NSC-743380 was found to induce apoptosis by activating the c-Jun N-terminal kinase (JNK) pathway, a key stress-response pathway, while simultaneously inhibiting the JAK2/STAT3 signaling cascade, which is often constitutively active in cancer cells and promotes survival. elsevierpure.com Another sophisticated strategy involves the inhibition of the MDM2-p53 protein-protein interaction. Spiroxindole derivatives have been designed to block this interaction, thereby reactivating the tumor suppressor protein p53, which in turn can initiate apoptosis and cell cycle arrest. mdpi.com
Ligand Design and Structure-Activity Relationship (SAR) Studies for Rational Design
The rational design of more potent and selective this compound analogues relies heavily on understanding their structure-activity relationships (SAR). By systematically modifying the core scaffold and its substituents, researchers can decipher the key molecular features required for biological activity.
A pharmacophore model outlines the essential structural features for molecular recognition by a biological target. For this compound analogues, several key features have been identified:
The Indole Scaffold: The indole ring itself is a critical component. The hydrogen atom on the indole nitrogen (N-H) is a potent hydrogen-bond donor, capable of forming crucial interactions with target proteins. nih.gov
The Aniline Ring: This aromatic ring serves as a platform for substitution, allowing for the fine-tuning of electronic and steric properties to optimize target binding and pharmacokinetic profiles.
Spatial Geometry: The relative orientation of the indole and aniline rings, defined by the dihedral angle, is a critical determinant of activity. nih.gov
The type and position of substituents on both the indole and aniline rings have a profound impact on the biological activity of the analogues.
Electronic Effects: The electronic nature of substituents on the aniline ring can modulate the molecule's interaction with its target. Studies on N-tosyl-indole derivatives have shown that introducing strongly electron-withdrawing groups, such as a nitro group (NO2) at the meta- or para-position of the phenyl ring, significantly enhances inhibitory potential against certain enzymes. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) can sometimes reduce activity. nih.gov
Steric Effects: The size and position of substituents can create steric hindrance, either positively or negatively affecting binding. For example, placing methyl groups on the indole nucleus can weaken its hydrogenation ability due to increased spatial requirements. mdpi.comnih.gov On the aniline ring, the position of a substituent is crucial. Studies of molecular interactions have shown that para-substituted anilines often exhibit different interaction profiles than their ortho-substituted counterparts, partly due to steric hindrance near the amino linkage in the ortho-isomers. researchgate.net
| Compound ID | Phenyl Ring Substitution (R) | IC₅₀ (µM) against Tyrosinase | Observation |
| 5q | 4-NO₂ | 7.26 ± 0.18 | Strong electron-withdrawing group at para-position yields high potency. nih.gov |
| 5r | 3-NO₂ | 6.40 ± 0.21 | Strong electron-withdrawing group at meta-position yields highest potency. nih.gov |
| 5i | 2,6-di-CH₃ | 9.50 ± 0.26 | Di-ortho methyl substitution shows remarkable potential. nih.gov |
| 5a | 3,5-di-CH₃ | 20.63 ± 0.00 | Di-meta methyl substitution diminishes potency compared to di-ortho. nih.gov |
| 5b | 4-OCH₃ | 29.35 ± 0.60 | Electron-donating methoxy group drops potency significantly. nih.gov |
| 5h | Phenyl | 42.17 ± 0.76 | Unsubstituted phenyl shows moderate to low activity. nih.gov |
| 5e | Cyclohexyl | 61.84 ± 1.47 | Loss of aromaticity leads to the least potent compound in the series. nih.gov |
To explore novel chemical space and improve drug-like properties, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement.
Bioisosteric Replacement: This strategy involves swapping a functional group or fragment of a molecule with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. nih.govresearchgate.net This can enhance potency, improve pharmacokinetics, or simplify synthesis. scispace.com
Scaffold Hopping: This is a more dramatic form of bioisosteric replacement where the central core or framework of a molecule is replaced with a structurally different scaffold. nih.govscispace.com The aim is to maintain the three-dimensional arrangement of key binding features while accessing novel intellectual property and potentially better drug characteristics. researchgate.net
A highly relevant example of this strategy is the scaffold hop from an indole core to an indazole framework. Researchers successfully transformed MCL-1 selective inhibitors based on an indole scaffold into dual inhibitors of both MCL-1 and BCL-2 by replacing the indole with an indazole ring, demonstrating the power of this approach to modulate target selectivity. rsc.org
Future Research Directions and Translational Perspectives for N 1h Indol 2 Yl Methyl Aniline Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of N-substituted (1H-indol-2-yl)methanamines, including the title compound, is a cornerstone for further investigation. Current methods often involve the condensation of indole-2-carbaldehyde with an appropriate aniline (B41778), followed by reduction of the resulting imine. nih.govnih.gov A key future direction is the development of more efficient, atom-economical, and environmentally benign synthetic strategies.
One promising avenue is the advancement of one-pot, multicomponent reactions (MCRs). MCRs offer a streamlined approach to complex molecules by combining multiple reactants in a single step, often with the aid of a catalyst. nih.gov For instance, a cobalt-catalyzed three-component reaction has been successfully used to synthesize 2,5-disubstituted 1,3,4-oxadiazoles, a protocol that could be adapted for indole-aniline hybrids. acs.orgacs.org Exploring various catalysts, including other base metals like iron or nickel, could lead to higher yields and milder reaction conditions. acs.org
Another area of focus is the late-stage functionalization of the indole (B1671886) or aniline core. This approach allows for the introduction of diverse chemical groups onto a pre-formed scaffold, enabling the rapid generation of a library of derivatives. nih.govrsc.org For example, electrochemically enabled functionalization has been demonstrated for adding hexafluoroisopropoxy groups to indoles and anilines without the need for transition metals or harsh oxidants. rsc.org Adapting such methodologies would provide a powerful tool for systematically modifying the properties of N-[(1H-indol-2-yl)methyl]aniline.
Table 1: Comparison of Potential Synthetic Strategies
| Methodology | Potential Advantages | Key Research Focus |
| Catalytic Reductive Amination | Direct, potentially high yield. | Development of novel, inexpensive, and reusable catalysts. Optimization of reaction conditions (temperature, pressure, solvent). |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste. | Design of new MCRs tailored for indole-aniline scaffolds. Exploration of solvent-free conditions. nih.gov |
| Late-Stage Functionalization | Rapid diversification of derivatives. nih.govrsc.org | Exploring a wider range of functional groups and reaction types (e.g., C-H activation, electrochemical methods). rsc.org |
Advanced Spectroscopic and Structural Investigations into Dynamic Behavior
A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its interactions and properties. While standard spectroscopic techniques like NMR and IR provide foundational data, future research will leverage more advanced methods. redalyc.orgchegg.com
Two-dimensional NMR experiments, which are already used for structural confirmation of similar molecules, can provide deeper insights into the connectivity and spatial relationships between atoms. javeriana.edu.co Furthermore, single-crystal X-ray diffraction is the gold standard for determining the precise solid-state conformation. Studies on related indole-aniline Schiff bases have revealed essentially planar indole systems and have detailed the intermolecular forces, such as hydrogen bonds and C-H⋯π interactions, that govern their crystal packing. nih.govnih.govresearchgate.net Obtaining a crystal structure for this compound would be a significant step, providing invaluable data for validating computational models.
Investigating the molecule's dynamic behavior in solution is another key frontier. Techniques like variable temperature NMR can reveal information about conformational changes and the energy barriers associated with the rotation around the single bonds connecting the indole, methylene (B1212753) bridge, and aniline components.
Table 2: Spectroscopic Data for Related Indole and Aniline Moieties
| Technique | Moiety | Observed Signals/Features | Reference |
| ¹H NMR | N-Methylaniline | Aromatic protons (~6.6-7.3 ppm), N-H proton (broad singlet), Methyl protons (~2.7-2.9 ppm). | chegg.comrsc.org |
| ¹³C NMR | N-Methylaniline | Aromatic carbons (~112-149 ppm), Methyl carbon (~31 ppm). | chegg.comrsc.org |
| IR | N-Methylaniline | N-H stretch (~3443 cm⁻¹), Aromatic C-H stretch (~3021-3098 cm⁻¹), C=C stretch (~1509-1606 cm⁻¹). | chegg.comnist.gov |
| ¹H NMR | C-3 Substituted Indoles | Aromatic protons of indole moiety (~7.0-7.6 ppm), Methylene bridge protons (~4.7-5.5 ppm). | redalyc.org |
Note: The exact chemical shifts (ppm) for this compound would need to be determined experimentally but can be estimated from data on similar structures.
Integration of Comprehensive Computational and Experimental Approaches for Deeper Understanding
The synergy between computational modeling and experimental work offers a powerful paradigm for a deeper understanding of molecular properties. nih.gov Density Functional Theory (DFT) and other computational methods can predict geometries, electronic structures, and spectroscopic properties, which can then be validated by experimental data. researchgate.netnih.gov
Future research will employ these integrated approaches to explore:
Conformational Analysis: Calculating the relative energies of different rotational isomers (conformers) to predict the most stable three-dimensional shape of the molecule.
Electronic Properties: Mapping the distribution of electron density and calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov This information is key to understanding the molecule's reactivity and its potential as an electronic material.
Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental results. researchgate.netnih.gov Discrepancies between calculated and experimental data can point to specific molecular interactions or dynamic effects not captured by the initial model.
Studies on related indole-coumarin and indolyne systems have already demonstrated the power of this integrated approach, using computational data to explain reaction selectivities and binding affinities. nih.govresearchgate.net Applying these methods to this compound will provide a comprehensive picture of its structure-property relationships.
Design of Next-Generation Indole-Aniline Hybrids for Specific Molecular Interactions and Probing Biological Systems
The this compound scaffold is an ideal starting point for designing next-generation molecules with tailored functions. The indole and aniline rings can be systematically substituted to fine-tune their electronic, steric, and binding properties. nih.govrsc.orgiosrjournals.org
A major future direction is the development of fluorescent probes for biological imaging. nih.govnih.gov The indole core is a well-known fluorophore, and its photophysical properties can be modulated by attaching different functional groups. nih.gov For example, by incorporating a recognition moiety (e.g., a boronate ester for detecting hydrogen peroxide), researchers can create "turn-on" fluorescent sensors that light up in the presence of a specific analyte. nih.gov Designing derivatives of this compound with such capabilities could lead to powerful tools for monitoring cellular processes in real-time. nih.govthermofisher.com
Another exciting avenue is the design of hybrids with specific biological targets. The indole framework is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. mdpi.com By modifying the aniline ring and the indole core, it may be possible to design molecules that bind selectively to proteins implicated in disease, such as enzymes or receptors. mdpi.comnih.gov For instance, indole-2-carboxamides have been designed as inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis and as antiproliferative agents against brain tumor cells. rsc.org This highlights the potential to evolve the simple this compound structure into highly specific and potent therapeutic candidates.
Table 3: Potential Functional Modifications and Their Applications
| Modification Site | Substituent Type | Potential Application | Rationale |
| Aniline Ring | Electron-donating/-withdrawing groups | Tuning fluorescence properties | Modifies the intramolecular charge transfer (ICT) character of the molecule. nih.gov |
| Aniline Ring | Boronate Ester | H₂O₂ Sensing | Cleavage of the boronate by H₂O₂ can trigger a fluorescent response. nih.gov |
| Indole Ring (N1-position) | Alkyl or Benzyl (B1604629) groups | Modulating binding affinity | N-substitution can alter the molecule's interaction with biological targets. nih.gov |
| Indole Ring (C5, C6, etc.) | Halogens, Methoxy (B1213986) groups | Enhancing biological activity | Substituents can improve target binding and pharmacokinetic properties. rsc.org |
By pursuing these research directions, the scientific community can unlock the full potential of this compound chemistry, paving the way for novel materials and biological tools.
Q & A
What are the recommended synthetic routes for N-[(1H-indol-2-yl)methyl]aniline, and how can reaction conditions be optimized?
Basic Research Focus
A common approach involves nucleophilic substitution or reductive amination using indole-2-carbaldehyde and substituted anilines. For example, in analogous compounds like 4-(((tert-butyldimethylsilyl)oxy)methyl)-N-((5-chloro-3-(phenylsulfonyl)-1H-indol-2-yl)methyl)aniline (compound 20), synthesis starts with coupling an indole derivative with a functionalized aniline under mild conditions (e.g., room temperature, 2–18 hours) . Optimization may include adjusting stoichiometry (2–3 equivalents of nucleophile), solvent polarity, and catalysts (e.g., Pd for cross-coupling). Monitoring reaction progress via TLC or HPLC (using conditions similar to those in , such as Chromolith® HR columns with 1 µL injection volumes) ensures reproducibility .
What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Research Focus
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm the indole-aniline linkage and substituent positions. For example, indole C-2 protons typically resonate at δ 6.8–7.2 ppm, while aniline protons appear upfield .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, as demonstrated for structurally related indole-acetamide derivatives .
- HPLC : Fast GC or HPLC with UV detection (λmax ~235–288 nm, similar to aniline derivatives) ensures purity .
How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive structural insights. For example, reports a related indole sulfonamide structure stabilized by N–H⋯O and C–H⋯O hydrogen bonds, with a crystal system (monoclinic, P21/c) and parameters (a=7.5129 Å, b=17.4245 Å, c=16.0988 Å) . Such data clarify bond angles, torsion angles, and non-covalent interactions that NMR alone cannot resolve. Data collection at 295 K with MoKα radiation (λ=0.71073 Å) is recommended for accuracy .
How do substituents on the aniline ring influence the biological activity of this compound derivatives?
Advanced Research Focus
Electron-withdrawing groups (e.g., nitro, chloro) on the aniline ring can enhance binding to biological targets by modulating electron density. For instance, 4-nitroaniline derivatives exhibit distinct resonance effects that alter basicity and reactivity (pKa ~1.0 for nitroaniline vs. ~4.6 for aniline) . Structure-activity relationship (SAR) studies on analogous compounds (e.g., fentanyl intermediates) show that substituent position affects potency and selectivity . Computational docking (e.g., using DFT or molecular dynamics) can predict interactions with receptors .
How should researchers address contradictions between spectroscopic and crystallographic data for this compound?
Advanced Research Focus
Discrepancies often arise from dynamic effects in solution (e.g., conformational flexibility) versus static crystal structures. For example, NMR may suggest rotational freedom in the methylene bridge, while SCXRD reveals a fixed conformation stabilized by hydrogen bonding . Cross-validation using variable-temperature NMR or DFT calculations (e.g., Gaussian) reconciles these differences .
What computational methods are suitable for modeling the electronic properties of this compound?
Advanced Research Focus
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and UV-Vis spectra (λmax ~235–288 nm) . For non-covalent interactions, Molecular Electrostatic Potential (MEP) maps and Natural Bond Orbital (NBO) analysis elucidate hydrogen bonding and π-stacking trends observed in crystallography .
What are the stability considerations for storing and handling this compound?
Methodological Focus
Aniline derivatives are prone to oxidation; storage at -20°C under inert atmosphere (N2/Ar) is advised. Stability tests for related compounds (e.g., aniline hydrochloride) show ≥5-year integrity when protected from light and moisture . Purity assessments via HPLC (using protocols in ) should precede experimental use .
How can researchers assess the purity of this compound in complex mixtures?
Methodological Focus
Combined chromatographic and spectroscopic methods are critical:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
